molecular formula C9H9F3O2S B1596917 3-Trifluoromethylbenzylmethylsulfone CAS No. 25195-49-7

3-Trifluoromethylbenzylmethylsulfone

Cat. No. B1596917
CAS RN: 25195-49-7
M. Wt: 238.23 g/mol
InChI Key: GSGHVVYVFJQASI-UHFFFAOYSA-N
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Description

3-Trifluoromethylbenzylmethylsulfone is a chemical compound with the molecular formula C9H9F3O2S and a molecular weight of 238.23 . It is commonly used in proteomics research .


Molecular Structure Analysis

The InChI code for 3-Trifluoromethylbenzylmethylsulfone is 1S/C9H9F3O2S/c1-15(13,14)6-7-3-2-4-8(5-7)9(10,11)12/h2-5H,6H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

3-Trifluoromethylbenzylmethylsulfone has a molecular weight of 238.23 . It is recommended to be stored at a temperature of 28°C .

Scientific Research Applications

Catalysis and Organic Synthesis

Trifluoromethyl compounds, including those similar to 3-Trifluoromethylbenzylmethylsulfone, are pivotal in catalysis and organic synthesis. For instance, scandium trifluoromethanesulfonate has been identified as an extremely active Lewis acid catalyst in acylation reactions, facilitating acylation of alcohols with acid anhydrides or esterification of alcohols by carboxylic acids with high efficiency (Ishihara et al., 1996). This catalyst shows remarkable activity, even with sterically hindered secondary or tertiary alcohols, and is notably effective for selective macrolactonization of omega-hydroxy carboxylic acids.

Electrophilic Trifluoromethylthiolation

The trifluoromethylthio group's unique electronic properties and high stability make it increasingly important in drug design and development. A study demonstrates an asymmetric trifluoromethylthiolation via enantioselective [2,3]-sigmatropic rearrangement, yielding compounds with the trifluoromethylthio (SCF3) functional group with excellent enantioselectivities. This method provides a highly efficient and enantioselective approach for constructing C(sp3)–SCF3 bonds, highlighting the functional group's relevance in molecular design (Zhang et al., 2017).

Environmental Applications

In the environmental sphere, trifluoromethyl compounds play a role in remediation efforts. For example, heat-activated persulfate oxidation of perfluoroalkyl substances (PFAS) has been evaluated under conditions suitable for in-situ groundwater remediation. This process involves oxidation by heat-activated persulfate, offering a potential method for the removal of persistent environmental pollutants (Park et al., 2016).

Advanced Materials and Luminescence

Trifluoromethyl compounds also contribute to the development of advanced materials. A particular study focuses on the synthesis, characterization, and spectroscopic properties of a luminescent compound, demonstrating the potential of trifluoromethyl-based materials in light-converting devices. The research emphasizes the compound's high luminescence under UV excitation, attributed to the highly polarizable chemical environment around the Eu3+ ion (Malta et al., 1997).

properties

IUPAC Name

1-(methylsulfonylmethyl)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2S/c1-15(13,14)6-7-3-2-4-8(5-7)9(10,11)12/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGHVVYVFJQASI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375763
Record name 1-(methylsulfonylmethyl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Trifluoromethylbenzylmethylsulfone

CAS RN

25195-49-7
Record name 1-[(Methylsulfonyl)methyl]-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25195-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(methylsulfonylmethyl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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